Fructose-leucine (mixture of diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

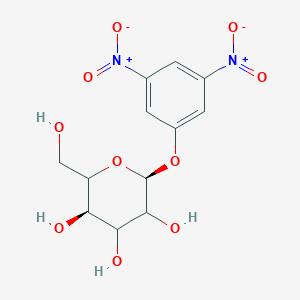

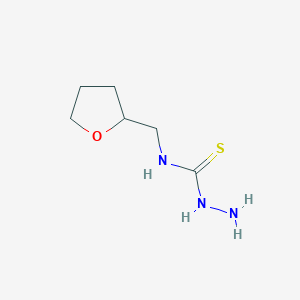

Fructose-leucine (F-L) is a mixture of two diastereomers, fructose and leucine, which have been studied extensively for their potential applications in scientific research. F-L is a unique compound, as it is composed of two different molecules that have distinct biochemical and physiological effects. F-L is a potentially powerful tool in the laboratory, as it can be used to study a variety of biological processes.

Applications De Recherche Scientifique

Reactivity and Oxidative Potential : Fructose and glucose's reactions with Leu- and Met-enkephalin (amino acid sequences) result in Heyns compounds and sugar-peptide generated imidazolidinone diastereomers. Glucose showed higher reactivity than fructose in these reactions (Jakas & Horvat, 2006).

Cobalt Complexes with Fructose and Phenanthroline : Research shows that d-Fructose and 1,10-phenanthroline form complexes with Co(III). The study provides insights into the configurations and chemical shifts of these complexes (Moraga et al., 1995).

Maillard Reaction Products (MRPs) : Glucose−lysine and fructose−lysine MRPs were synthesized under various conditions, showing that the type of sugar and reaction conditions significantly influence the elementary composition and metal chelating affinity of MRPs (Wijewickreme et al., 1997).

Genotoxicity Studies : Heated sugar/amino acid mixtures, including fructose/lysine, were studied for genotoxicity. While significant mutagenicity was observed in vitro, these components did not induce genotoxicity in vivo in mice, suggesting different absorption and distribution mechanisms (Macgregor et al., 1989).

Enzymatic Synthesis of Fructo-oligosaccharides (FOS) : A study on the synthesis of FOS shows the impact of sucrose concentration on their composition. This research is significant both academically and industrially (Romano et al., 2016).

Volatile Components in Model Systems : The reaction of fructose with β-alanine produces various heterocyclic compounds, highlighting the potential for creating specific flavor profiles (Nishibori & Bernhard, 1993).

Synthesis of Carbohydrate-derived Spiroketals : Research into the one-pot synthesis of di-d-fructose dianhydrides presents a methodology involving acetal cleavage, glycosylation, and spiroketalization (Benito et al., 2004).

Glucose to Fructose Isomerization : Basic amino acids like arginine, lysine, and histidine were studied as catalysts for isomerizing glucose to fructose, showing significant potential for renewable resource applications (Yang et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Fructose-leucine can be achieved through a condensation reaction between fructose and leucine. The reaction can be catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The resulting product will be a mixture of diastereomers of Fructose-leucine.", "Starting Materials": [ "Fructose", "Leucine", "Hydrochloric acid or Sulfuric acid", "Deionized water", "Organic solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve Fructose in deionized water and heat the solution to 60°C.", "Step 2: Add Leucine to the solution and stir for 30 minutes.", "Step 3: Add Hydrochloric acid or Sulfuric acid to the solution and stir for an additional 2 hours.", "Step 4: Filter the solution to remove any precipitates.", "Step 5: Add an organic solvent (e.g. ethanol) to the filtrate and stir for 1 hour.", "Step 6: Collect the precipitate by filtration and wash with the organic solvent.", "Step 7: Dry the precipitate under vacuum to obtain Fructose-leucine (mixture of diastereomers)." ] } | |

| 34393-18-5 | |

Formule moléculaire |

C12H23NO7 |

Poids moléculaire |

293.31 g/mol |

Nom IUPAC |

(2S)-4-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |

InChI |

InChI=1S/C12H23NO7/c1-6(2)3-7(12(19)20)13-4-8(15)10(17)11(18)9(16)5-14/h6-7,9-11,13-14,16-18H,3-5H2,1-2H3,(H,19,20)/t7-,9+,10+,11+/m0/s1 |

Clé InChI |

BUGJJLOUCDBMAS-AYHFEMFVSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES |

CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |

SMILES canonique |

CC(C)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |

Synonymes |

N-(1-Deoxy-D-fructos-1-yl)-L-leucine; (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose; D-1-[(L-1-Carboxy-3-methylbutyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-leucino-D-fructose; Fructoseleucine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.